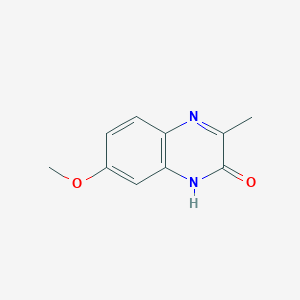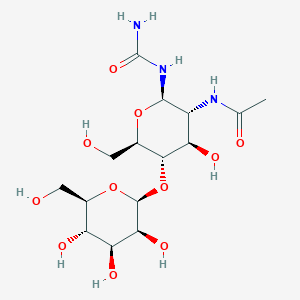
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Overview
Description
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione is a heterocyclic organic compound . Its molecular formula is C9H12O4 and it has a molecular weight of 184.189180 g/mol . The IUPAC name for this compound is 5,5-dimethyl-2-propan-2-ylidene-1,3-dioxane-4,6-dione .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl groups at positions 1 and 3, a dimethyl group at position 5, and a propan-2-ylidene group at position 2 . The structure can be represented by the canonical SMILES string: CC(=C1OC(=O)C(C(=O)O1)©C)C .Scientific Research Applications
Catalysis and Chemical Reactions : Tetrahydroquinoxaline 1,4-dioxide derivatives produced from Cyclohexane-1,2-dione dioxime, a related compound, can be used as a catalyst in various chemical reactions (Gatilov & Samsonov, 2015).
Antibacterial and Anticancer Properties : Cyclohexane-1,3-dione derivatives exhibit potential as antibacterial and anticancer agents, with specific compounds showing notable anticancer activity (Chinnamanayakar, Ezhilarasi, Prabha, & Kulandhaivel, 2019).
Synthesis of Stable Compounds : The ring opening reaction of related compounds with cyclic secondary amines can produce stable 5-cyclopentenyl-4H-1,3-dioxane derivatives (Šafár̆ et al., 2000).
Pharmaceutical Applications : The facile synthesis of certain derivatives of this compound can be used for preparing 2-cyano-4-quinolinones, a class of compounds with potential pharmaceutical applications (Jeon & Kim, 2000).
Formation of Enamine Derivatives : Fluorinated 2-benzoylcyclohexane-1,3-diones and their vinylogous acyl chlorides can form various enamine derivatives, which are useful in synthetic chemistry (Khlebnikova, Isakova, & Lakhvich, 2011).
Biological Activity : Derivatives like 2 (dimethylamino) cyclohexane-1,3-dione show potential as biologically active compounds (Jeyachandran, 2021).
Chemical Synthesis : The compound is also studied in the context of chemical synthesis and structural analysis, as demonstrated in the synthesis and analysis of a trimer containing an O-protonated furan ring, a nine-membered lactone ring, and cyclohexane groups (Barnes, 1996).
Electrolysis Products : Electrolysis of cyclohexane-1,3-dione and related compounds leads to the production of methane derivatives, dihydrofuran derivatives, and a new dehydrogeno-trimer (Cooks, Williams, Johnston, & Stride, 1968).
properties
IUPAC Name |
5,5-dimethyl-2-propan-2-ylidenecyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKYRBMJLTZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502359 | |
| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122772-35-4 | |
| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)



![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

